molecular formula C20H22N2O6 B12386921 N-Acetyldopamine dimers B

N-Acetyldopamine dimers B

Cat. No.: B12386921
M. Wt: 386.4 g/mol
InChI Key: VUANWDRZYTXGPI-VQTJNVASSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Acetyldopamine dimers B involves the dimerization of N-Acetyldopamine. The specific synthetic routes and reaction conditions are not extensively detailed in the literature. it is known that the compound can be derived from natural sources, such as Isaria cicadae .

Industrial Production Methods: The compound is primarily used for research purposes and is not widely produced on an industrial scale .

Chemical Reactions Analysis

Types of Reactions: N-Acetyldopamine dimers B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the target products .

Major Products: The major products formed from the reactions of this compound include various derivatives that retain the core structure of the dimer. These derivatives are studied for their potential biological activities .

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

N-[2-[(2S,3R)-3-acetamido-2-(3,4-dihydroxyphenyl)-2,3-dihydro-1,4-benzodioxin-6-yl]ethyl]acetamide

InChI

InChI=1S/C20H22N2O6/c1-11(23)21-8-7-13-3-6-17-18(9-13)28-20(22-12(2)24)19(27-17)14-4-5-15(25)16(26)10-14/h3-6,9-10,19-20,25-26H,7-8H2,1-2H3,(H,21,23)(H,22,24)/t19-,20+/m0/s1

InChI Key

VUANWDRZYTXGPI-VQTJNVASSA-N

Isomeric SMILES

CC(=O)NCCC1=CC2=C(C=C1)O[C@H]([C@@H](O2)NC(=O)C)C3=CC(=C(C=C3)O)O

Canonical SMILES

CC(=O)NCCC1=CC2=C(C=C1)OC(C(O2)NC(=O)C)C3=CC(=C(C=C3)O)O

Origin of Product

United States

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